molecular formula C6H4BrFS B1320109 2-Bromo-5-fluorobenzenethiol CAS No. 55389-14-5

2-Bromo-5-fluorobenzenethiol

Cat. No.: B1320109
CAS No.: 55389-14-5
M. Wt: 207.07 g/mol
InChI Key: JBEGEMGVTNGUOV-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorobenzenethiol is an organosulfur compound that belongs to the class of aromatic thiols It is characterized by the presence of both bromine and fluorine atoms attached to a thiophenol ring

Mechanism of Action

Target of Action

It’s known that this compound is used as a building block in chemical synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.

Mode of Action

It’s known that the bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .

Biochemical Pathways

It’s known that this compound can be used as a precursor for the synthesis of various other compounds , suggesting that it may influence a wide range of biochemical pathways depending on the specific context of its use.

Result of Action

It’s known that this compound can be used as a precursor for the synthesis of various other compounds , suggesting that its effects may vary widely depending on the specific context of its use.

Biochemical Analysis

Biochemical Properties

2-Bromo-5-fluorothiophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction of 2-Bromo-5-fluorothiophenol with cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .

Additionally, 2-Bromo-5-fluorothiophenol can interact with glutathione S-transferases, which are enzymes involved in the detoxification of harmful compounds. The interaction with glutathione S-transferases can enhance the conjugation of 2-Bromo-5-fluorothiophenol with glutathione, facilitating its excretion from the body .

Cellular Effects

2-Bromo-5-fluorothiophenol has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Bromo-5-fluorothiophenol can modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . By influencing this pathway, 2-Bromo-5-fluorothiophenol can alter cell function and behavior.

Moreover, 2-Bromo-5-fluorothiophenol has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of various genes, thereby affecting cellular metabolism and other cellular processes .

Molecular Mechanism

The molecular mechanism of action of 2-Bromo-5-fluorothiophenol involves several key interactions at the molecular level. One of the primary mechanisms is the binding of 2-Bromo-5-fluorothiophenol to specific enzymes and proteins. For example, it can bind to the active site of cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes . This binding interaction can result in changes in the metabolic pathways regulated by cytochrome P450 enzymes.

Additionally, 2-Bromo-5-fluorothiophenol can act as an inhibitor of certain enzymes, such as glutathione S-transferases. By inhibiting these enzymes, 2-Bromo-5-fluorothiophenol can affect the detoxification processes in cells . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-5-fluorothiophenol can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-5-fluorothiophenol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air .

Long-term exposure to 2-Bromo-5-fluorothiophenol in in vitro and in vivo studies has revealed that the compound can have sustained effects on cellular function. For example, prolonged exposure to 2-Bromo-5-fluorothiophenol can lead to persistent changes in gene expression and cellular metabolism . These long-term effects are important considerations for researchers studying the biochemical properties of this compound.

Dosage Effects in Animal Models

The effects of 2-Bromo-5-fluorothiophenol can vary with different dosages in animal models. Studies have shown that low doses of 2-Bromo-5-fluorothiophenol can have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes . For instance, high doses of 2-Bromo-5-fluorothiophenol can result in toxic effects, such as liver damage and oxidative stress .

Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in animal models. Beyond this threshold, the effects of 2-Bromo-5-fluorothiophenol can become more pronounced and potentially harmful . Therefore, it is important to carefully consider the dosage when studying the effects of this compound in animal models.

Metabolic Pathways

2-Bromo-5-fluorothiophenol is involved in several metabolic pathways, including those regulated by cytochrome P450 enzymes and glutathione S-transferases . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are important for the detoxification and excretion of 2-Bromo-5-fluorothiophenol from the body.

The interaction of 2-Bromo-5-fluorothiophenol with cytochrome P450 enzymes can result in the formation of reactive intermediates, which can further interact with cellular macromolecules . Additionally, the conjugation of 2-Bromo-5-fluorothiophenol with glutathione can facilitate its excretion through the bile and urine .

Transport and Distribution

The transport and distribution of 2-Bromo-5-fluorothiophenol within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 2-Bromo-5-fluorothiophenol can bind to specific proteins, which can influence its localization and accumulation within different cellular compartments .

The distribution of 2-Bromo-5-fluorothiophenol within tissues is also influenced by its chemical properties, such as lipophilicity and molecular size . These properties can affect the ability of the compound to cross cellular membranes and reach its target sites within the body .

Subcellular Localization

The subcellular localization of 2-Bromo-5-fluorothiophenol is an important factor that influences its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct 2-Bromo-5-fluorothiophenol to its specific sites of action .

For example, 2-Bromo-5-fluorothiophenol can be targeted to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration . Additionally, the compound can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluorobenzenethiol typically involves the halogenation of thiophenol derivatives. One common method is the bromination of 5-fluorothiophenol using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluorobenzenethiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted thiophenol derivatives.

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiophenol.

Scientific Research Applications

2-Bromo-5-fluorobenzenethiol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-fluorobenzenethiol is unique due to the presence of both bromine and fluorine atoms on the thiophenol ring. This combination of halogens imparts distinct electronic and steric effects, making it a valuable compound for various chemical and biological applications .

Properties

IUPAC Name

2-bromo-5-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFS/c7-5-2-1-4(8)3-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEGEMGVTNGUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597767
Record name 2-Bromo-5-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55389-14-5
Record name 2-Bromo-5-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

51.30 g of S-(2-bromo-5-fluorophenyl) dimethylthiocarbamate were dissolved in 700 ml of MOH, 494 ml of a 1 N aqueous sodium hydroxide solution were added and the reaction mixture was heated for 2 h under reflux. After cooling, the MOH was removed in vacuo, 200 ml of water were added and the mixture was extracted three times with 150 ml each of DCM. Subsequently, the mixture was acidified to pH=1 with concentrated hydrochloric acid and extracted four times with 200 ml each of EA. The combined organic phases were dried over sodium sulfate and the solvent was removed in vacuo. 37.80 g of the title compound were obtained as a pale yellow oil.
Quantity
51.3 g
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Reaction Step One
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Synthesis routes and methods II

Procedure details

325 grams of 2-bromo-5-fluoroaniline were dissolved in 300 milliliters of concentrated hydrochloride acid (d = 1.2 grams/ml) and 350 milliliters of water. The mixture was heated to 60° Centigrade and cooled again to 0° Centigrade, whereupon 130 grams of sodium nitrite dissolved in 330 milliliters of water were added dropwise while the temperature was kept below 4° Centigrade. The reaction mixture was then left standing for 30 minutes while stirring and keeping the temperature at 0° centigrade. Then the mixture containing the diazonium compound formed was added at 60° Centigrade to a solution of 330 grams of potassium ethylxanthate in 400 milliliters of water. CAUTION ! At temperature below 60° Centigrade there may be risk of violent explosions due to accumulation of a diazoxanthate. After the addition has been completed the mixture was stirred for 30 minutes at 60° Centigrade, cooled and extracted with ether. The ether phase was separated and washed successively with 2N sodium hydroxide solution and water and evaporated. The residue was dissolved in 1 liter of 96% ethanol, and 400 grams of potassium hydroxide were added cautiously under reflux, whereupon the reaction mixture was refluxed for 18 hours. Water was added and the ethanol evaporated. 600 milliliters of concentrated hydrochloric acid and 50 grams of zink were added and the mixture steam distilled. The distillate was extracted with ether, the ether phase separated, washed with water, dried over anhydrous magnesium sulphate and evaporated. The residue was distilled at 35 mm Hg, whereby 160 grams of 2-bromo-5-fluorothiophenol boiling at 112°-116° Centigrade was obtained.
Quantity
325 g
Type
reactant
Reaction Step One
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300 mL
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130 g
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Quantity
330 mL
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solvent
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[Compound]
Name
diazonium
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0 (± 1) mol
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reactant
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Quantity
330 g
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
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Name
diazoxanthate
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0 (± 1) mol
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reactant
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350 mL
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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